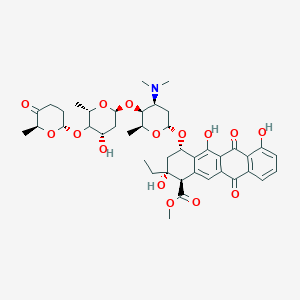

Aclarubicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Aclarubicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Klinisch wird this compound zur Behandlung verschiedener Krebserkrankungen, insbesondere der akuten myeloischen Leukämie, eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Hemmung von Topoisomerasen: this compound hemmt sowohl Topoisomerase I als auch II, Enzyme, die für die DNA-Replikation und -Transkription entscheidend sind.

Erzeugung reaktiver Sauerstoffspezies: this compound induziert die Bildung reaktiver Sauerstoffspezies, was zu oxidativem Schaden in Krebszellen führt.

Histon-Eviction: this compound interkaliert in DNA, was die Eviction von Histonen und die Störung der Chromatinstruktur bewirkt.

Hemmung der Angiogenese: this compound hemmt die Bildung neuer Blutgefäße und schränkt so die Nährstoffversorgung von Tumoren ein.

Wirkmechanismus

Target of Action

Aclarubicin, also known as aclacinomycin A, primarily targets DNA and topoisomerases . It interacts with these targets to exert its anti-cancer effects. Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting topoisomerases, this compound prevents the normal unwinding and rewinding of DNA strands that is necessary for DNA replication . This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

It is known that this compound has a high volume of distribution, indicating extensive uptake by tissues . This suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the induction of cell death in cancer cells . By causing DNA damage and preventing DNA replication, this compound leads to the death of rapidly dividing cancer cells . Additionally, this compound has been shown to stimulate RNA polymerase II elongation at closely spaced divergent promoters, leading to changes in chromatin accessibility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound. Certain drugs can increase the risk or severity of methemoglobinemia when combined with this compound . Additionally, the efficacy of this compound can be influenced by the specific type and stage of cancer being treated .

Biochemische Analyse

Biochemical Properties

Aclarubicin plays a significant role in biochemical reactions. It interacts with both types of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle . This compound suppresses tumor invasion processes, generates reactive oxygen species, inhibits chymotrypsin-like activity, influences cisplatin degradation, and inhibits angiogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing the formation of free radicals, causing cell apoptosis, inhibiting angiogenesis, and exhibiting antimetastatic activity . It also inhibits the activity of chymotrypsin and the 20S proteasome .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex. It exerts its effects at the molecular level primarily through the inhibition of topoisomerase II binding to DNA . Moreover, this compound interacts with topoisomerase I in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical studies on animal models have proven relatively low toxicity of this compound with maintained antitumor activity

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Aclarubicin wird durch ein Fermentationsprozess hergestellt, an dem das Bakterium Streptomyces galilaeus beteiligt ist . Die Verbindung wird aus der Bakterienkultur extrahiert und mithilfe chromatographischer Verfahren gereinigt . Der Syntheseweg beinhaltet die Bildung der tetracyclischen Aglykonstruktur, gefolgt von Glykosylierung, um die Zuckerreste zu binden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Streptomyces galilaeus, gefolgt von Extraktions- und Reinigungsprozessen . Die Fermentationsbedingungen, wie Temperatur, pH-Wert und Nährstoffversorgung, werden optimiert, um den this compound-Ertrag zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aclarubicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound, oft mit nukleophilen Reagenzien.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Aclarubicin wird mit anderen Anthracyclin-Verbindungen wie Doxorubicin, Daunorubicin und Idarubicin verglichen . Während all diese Verbindungen eine ähnliche tetracyclische Struktur aufweisen, ist this compound einzigartig in seiner Fähigkeit, Histon-Eviction ohne signifikante Kardiotoxizität zu induzieren . Dies macht es zu einem vielversprechenden Kandidaten für die Krebstherapie mit weniger Nebenwirkungen .

Ähnliche Verbindungen:

Doxorubicin: Bekannt für seine breite Antitumoraktivität, aber mit Kardiotoxizität verbunden.

Daunorubicin: Wird hauptsächlich zur Behandlung von Leukämie eingesetzt, hat aber auch kardiotoxische Wirkungen.

Idarubicin: Ein Derivat von Daunorubicin mit verbesserter Wirksamkeit und reduzierter Kardiotoxizität.

Die einzigartigen Eigenschaften und vielfältigen Wirkmechanismen von this compound machen es zu einer wertvollen Verbindung im Bereich der Krebsforschung und -therapie.

Eigenschaften

CAS-Nummer |

57576-44-0 |

|---|---|

Molekularformel |

C42H53NO15 |

Molekulargewicht |

811.9 g/mol |

IUPAC-Name |

methyl (2R)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28?,29?,30?,31?,35?,39?,40?,42-/m1/s1 |

InChI-Schlüssel |

USZYSDMBJDPRIF-OCYVOSCVSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Isomerische SMILES |

CC[C@]1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Kanonische SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Key on ui other cas no. |

57576-44-0 |

Piktogramme |

Acute Toxic |

Synonyme |

(1R,2R,4S)-2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxy |

Herkunft des Produkts |

United States |

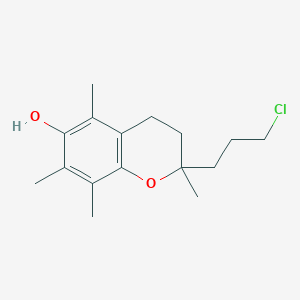

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

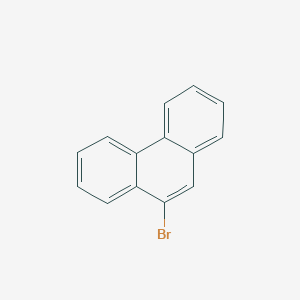

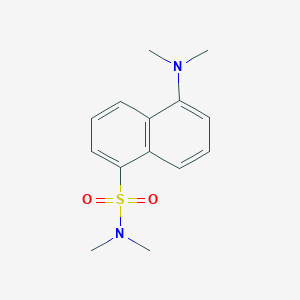

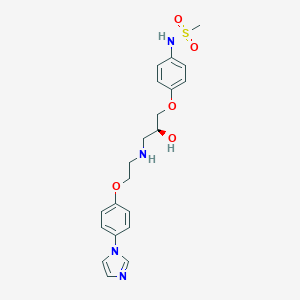

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)